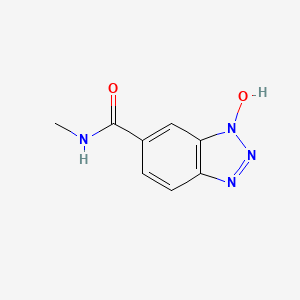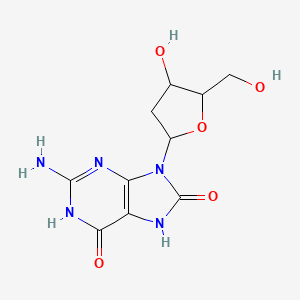
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid is a labeled amino acid derivative. The compound is structurally similar to leucine, an essential amino acid, but with carbon-13 isotopes at specific positions. This labeling is useful in various scientific studies, particularly in metabolic and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include the use of protective groups to prevent unwanted side reactions and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of labeled compounds like this compound involves large-scale synthesis using automated systems. These systems are designed to handle the precise addition of isotopes and the purification of the final product. The production process is optimized to ensure high yield and purity, which is crucial for its use in scientific research.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino acid derivatives.
Scientific Research Applications
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in metabolic studies to investigate diseases like cancer and diabetes.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and understanding the pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Leucine: An essential amino acid with a similar structure but without the carbon-13 labeling.
Isoleucine: Another essential amino acid with a similar structure but different side chain arrangement.
Valine: Similar in structure but with a different side chain.
Uniqueness
The uniqueness of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid lies in its labeled carbon atoms, which make it a valuable tool in research. The isotopic labeling allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with unlabeled compounds.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,6+1 |
InChI Key |
ROHFNLRQFUQHCH-MILXZTBLSA-N |
Isomeric SMILES |
CC(C)C[13C@@H]([13C](=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




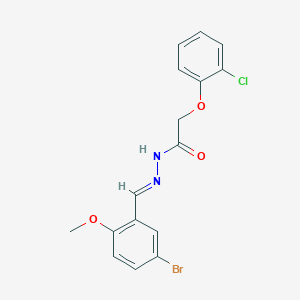
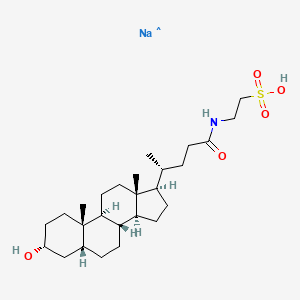
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

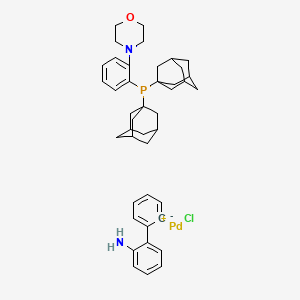
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)

